N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide
Description
N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, an anilino group, and a diphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O4S/c35-26(31-23-16-8-3-9-17-23)20-39-29-32-25-19-11-10-18-24(25)27(36)34(29)33-28(37)30(38,21-12-4-1-5-13-21)22-14-6-2-7-15-22/h1-19,38H,20H2,(H,31,35)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFIHZXDHZRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group is introduced via nucleophilic substitution reactions, where aniline reacts with an appropriate electrophilic intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through thiolation reactions, often using thiourea or similar reagents.
Formation of the Diphenylacetamide Moiety: This step involves the reaction of diphenylacetic acid or its derivatives with the intermediate compound, typically under amide bond-forming conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, sulfonates, and other electrophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways involved in disease progression. Its unique structure allows for selective targeting of diseased cells, minimizing side effects on healthy tissues.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are also quinazolinone derivatives, share structural similarities but differ in their specific functional groups and biological activities.
Anilinoquinazoline Derivatives: These compounds, such as lapatinib, have similar core structures but differ in their substituents, leading to variations in their therapeutic applications.
Uniqueness
N-[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]-2-hydroxy-2,2-diphenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
